molecular formula C14H14N2O2 B10918742 (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10918742
M. Wt: 242.27 g/mol
InChI Key: MSKBMGPPIDOJQL-BQYQJAHWSA-N
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Description

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-1H-pyrazole-5-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction parameters and improved yields. The use of catalysts such as ionic liquids or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine.

Major Products

    Oxidation: Epoxides, diketones.

    Reduction: Alcohols, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and oxidative stress. It can also interact with cellular receptors and signaling pathways, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-phenyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(1-methyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the 1-ethyl-1H-pyrazol-5-yl group, which imparts specific electronic and steric properties to the molecule

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(E)-3-(2-ethylpyrazol-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-2-16-11(9-10-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+

InChI Key

MSKBMGPPIDOJQL-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/C(=O)C2=CC=CC=C2O

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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